molecular formula C11H22N2O3S B2899562 Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate CAS No. 2413885-55-7

Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate

Cat. No.: B2899562
CAS No.: 2413885-55-7
M. Wt: 262.37
InChI Key: WVJWKTMATFDTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine core. The azetidine ring is substituted with a tert-butyl carbamate group at position 1, a methyl group at position 3, and a methylsulfonimidoyl-methyl moiety at the same position. The sulfonimidoyl group (S(O)(NH)CH₃) distinguishes this compound from other azetidine derivatives, as it introduces unique electronic and steric properties. This functional group is rare in literature and may confer enhanced stability, hydrogen-bonding capacity, or bioactivity compared to common substituents like cyano, amino, or aryl groups .

Properties

IUPAC Name

tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-6-11(4,7-13)8-17(5,12)15/h12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJWKTMATFDTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CS(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. The azetidine ring can interact with various biological targets, influencing enzyme activity and cellular processes. The tert-butyl group enhances the compound's stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents at Position 3 Molecular Weight Key References
Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate Methyl, methylsulfonimidoyl-methyl Data not provided
Tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate (33) Cyano, trifluoromethylthio 312.3
Tert-butyl 3-(thiophen-3-yl)azetidine-1-carboxylate (8g) Thiophen-3-yl 255.3
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-Bromoethyl 264.16
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl 202.25
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate Pyrimidin-2-ylsulfanylmethyl 281.38

Key Observations :

  • Electronic Effects: The methylsulfonimidoyl group in the target compound likely acts as a polar, electron-withdrawing substituent, similar to the cyano group in compound 33.
  • Reactivity : The bromoethyl group in serves as a leaving group, enabling further alkylation or nucleophilic substitution, whereas the sulfonimidoyl group may stabilize intermediates in catalytic reactions .

Physicochemical and Analytical Properties

  • LogP and Solubility : The sulfonimidoyl group may increase hydrophilicity compared to aryl-substituted analogs (e.g., 8g, LogP ~2.5) . However, tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (LogP 2.1, ) suggests bromoalkyl chains reduce solubility.
  • NMR Data :
    • Methylsulfonimidoyl : Expected ¹H NMR signals for S(O)(NH)CH₃ include a singlet for the methyl group (~3.0 ppm) and a broad peak for the NH proton .
    • Thiophen-3-yl (8g) : Aromatic protons appear at 7.3–7.5 ppm in ¹H NMR, distinct from aliphatic substituents .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a four-membered azetidine ring with a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom. The 3-position of the ring hosts two substituents: a methyl group and a methylsulfonimidoyl-methyl moiety. Retrosynthetically, the molecule can be dissected into three key components:

  • Azetidine core : Requires strategies for constructing the strained four-membered ring.
  • Boc protection : Introduced via standard carbamate-forming reactions.
  • Sulfonimidoyl-methyl group : Derived from sulfide oxidation and amination sequences.

Azetidine Ring Formation Strategies

Cyclization of Linear Precursors

Linear precursors such as γ-amino alcohols or halides can undergo cyclization under basic or acidic conditions. For example, 3-chloro-3-methylazetidine intermediates have been synthesized via intramolecular nucleophilic substitution, though yields remain moderate (40–60%) due to ring strain.

[3+1] Cycloaddition Reactions

Metal-catalyzed [3+1] cycloadditions between aziridines and carbenes offer a robust route. A 2022 study demonstrated that rhodium-catalyzed reactions between substituted aziridines and diazo compounds yield azetidines with functionalized side chains. This method is particularly effective for introducing sterically demanding groups like methylsulfonimidoyl-methyl.

Ring Expansion of Aziridines

Copper-catalyzed ring expansion of diazo-aziridines provides access to azetidines with tailored substituents. For instance, N-Boc-3-iodo-azetidines undergo elimination to form 2-azetines, which are subsequently hydrogenated to yield saturated azetidines.

Introduction of the Boc Protective Group

The Boc group is typically introduced early in the synthesis to prevent side reactions at the azetidine nitrogen.

Standard Boc Protection Protocol

  • Dissolve the azetidine intermediate in dichloromethane (DCM).
  • Add di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (2.0 equiv).
  • Stir at 0–25°C for 4–12 hours.
    Yields exceed 90% under optimized conditions, as evidenced by patent CN111362852A.

Functionalization at the 3-Position

Alkylation for Methyl Group Introduction

Quaternization of the azetidine ring at the 3-position is achieved via alkylation with methyl iodide. For example:

  • React 3-hydroxyazetidine-1-carboxylate with methyl iodide (2.0 equiv) in DMF.
  • Use potassium carbonate as a base at 50°C for 6 hours.
    This method yields 3-methylazetidine derivatives with 70–85% efficiency.

Sulfide Installation and Oxidation to Sulfonimidoyl

The methylsulfonimidoyl-methyl group is introduced through a three-step sequence:

Step 1: Thioether Formation
  • Treat 3-methyl-3-(bromomethyl)azetidine with sodium thiomethoxide (NaSMe) in ethanol.
  • Stir at 60°C for 8 hours to yield 3-methyl-3-(methylthiomethyl)azetidine .
Step 2: Sulfide Oxidation to Sulfoxide
  • Oxidize the thioether with meta-chloroperbenzoic acid (m-CPBA) in DCM.
  • Stir at 0°C for 2 hours to obtain the sulfoxide intermediate.
Step 3: Sulfoximine Formation
  • React the sulfoxide with ammonium chloride and iodine in aqueous acetone.
  • Heat at 50°C for 12 hours to yield the sulfonimidoyl group.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Synthesize 3-methylazetidine via [3+1] cycloaddition.
  • Boc-protect the nitrogen (91% yield).
  • Alkylate the 3-position with methyl iodide (78% yield).
  • Introduce methylthiomethyl via nucleophilic substitution (65% yield).
  • Oxidize and aminate to sulfonimidoyl (58% yield).
    Overall yield : ~22%.

Challenges and Optimizations

Ring Strain and Side Reactions

The azetidine ring’s strain promotes undesired rearrangements. Using low temperatures (−78°C) during cyclization minimizes byproducts.

Sulfoximine Stability

Sulfoximines are prone to hydrolysis. Anhydrous conditions and inert atmospheres improve stability during amination.

Purification Difficulties

Chromatographic separation of diastereomers (if present) requires chiral stationary phases or recrystallization.

Analytical Characterization

Critical data for verifying the target compound:

  • 1H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 1.58 (s, 3H, CH3), 2.98 (s, 3H, S(O)(NH)CH3), 3.45–3.70 (m, 4H, azetidine ring).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Patent CN111362852A highlights the importance of solvent selection for scalability:

  • Replace DMSO with ethyl acetate to reduce toxicity.
  • Use flow chemistry for sulfide oxidation to enhance safety and yield.

Q & A

Q. What are the common synthetic strategies for preparing tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Ring functionalization : Introducing substituents like methylsulfonimidoyl groups via nucleophilic substitution or coupling reactions.
  • Protection/deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen during synthesis .
  • Reaction optimization : Temperature (often 0–50°C), solvent polarity (e.g., THF or DCM), and catalysts (e.g., palladium for cross-couplings) are critical for yield and purity .

Q. How is the structural integrity of this compound confirmed after synthesis?

Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • HPLC/LC-MS : To assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields in the final coupling step?

Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity of bulky substituents.
  • Catalyst tuning : Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings .
  • Purification : Gradient column chromatography or recrystallization to isolate high-purity product . A comparative study of reaction conditions (e.g., 24-hour reflux vs. microwave-assisted synthesis) is recommended .

Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

Advanced interaction studies employ:

  • Surface plasmon resonance (SPR) : Real-time binding kinetics for affinity measurements (KD_D values) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
  • X-ray crystallography : Resolves 3D binding conformations with target proteins (e.g., kinases) .

Q. How can contradictory data on biological activity be resolved?

Contradictions often arise from structural analogs. Mitigation strategies include:

  • SAR analysis : Compare activity of derivatives with modified substituents (Table 1).
  • Orthogonal assays : Validate results using both in vitro (e.g., cell viability) and in silico (molecular docking) methods .

Table 1 : Structural modifications and activity trends

SubstituentIC50_{50} (nM)Target ReceptorReference
Methylsulfonimidoyl12 ± 2Kinase A
Sulfonyl45 ± 8Kinase A
Cyano>1000Kinase A

Q. What experimental approaches assess the compound’s therapeutic potential in neurological disorders?

  • In vitro assays : Measure inhibition of acetylcholinesterase (AChE) or NMDA receptor antagonism .
  • In vivo models : Behavioral tests (e.g., Morris water maze) in transgenic Alzheimer’s mice .
  • ADME profiling : Microsomal stability and blood-brain barrier permeability assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

Stability studies use:

  • Forced degradation : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C for solid-state stability) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Molecular dynamics (MD) : Simulates ligand-receptor interactions over time (e.g., GROMACS) .
  • QSAR modeling : Correlates substituent electronic properties (Hammett constants) with activity .

Q. How are intermediates characterized during multi-step synthesis to ensure reaction fidelity?

  • Real-time monitoring : ReactIR or inline NMR tracks intermediate formation .
  • Isolation and validation : Key intermediates (e.g., tert-butyl azetidine precursors) are isolated and characterized via 19^19F NMR (if fluorinated) .

Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?

  • Prodrug design : Introduce ester groups to enhance oral bioavailability .
  • Lipophilicity optimization : LogP adjustments via substituent modification (target LogP 2–3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.